molecular formula C22H16FN3O2 B4507776 N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B4507776
M. Wt: 373.4 g/mol
InChI Key: SRXBHODNNPWDIG-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom and a benzamide group linked to the quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the quinazolinone core with benzoyl chloride or benzamide in the presence of a suitable base such as triethylamine.

    Attachment of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction of the quinazolinone-benzamide intermediate with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Quinazoline N-oxides.

    Reduction: Quinazolinone alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to and inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation.

    Pathways Involved: By inhibiting kinase activity, the compound can disrupt signaling pathways that are essential for cell proliferation, survival, and inflammation. This can lead to the induction of apoptosis (programmed cell death) in cancer cells and the reduction of inflammatory responses.

Comparison with Similar Compounds

N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide can be compared with other quinazolinone derivatives:

    Similar Compounds:

Uniqueness:

  • The presence of the fluorobenzyl group in this compound imparts unique electronic and steric properties, which can influence its biological activity and selectivity.
  • Compared to its analogs with different substituents on the benzyl group, the fluorine atom can enhance the compound’s ability to interact with specific molecular targets and improve its metabolic stability.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-oxoquinazolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c23-16-11-9-15(10-12-16)13-24-21(27)18-6-2-4-8-20(18)26-14-25-19-7-3-1-5-17(19)22(26)28/h1-12,14H,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXBHODNNPWDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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